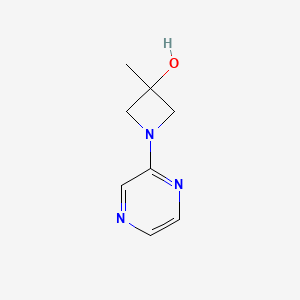
3-Methyl-1-(pyrazin-2-yl)azetidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Methyl-1-(pyrazin-2-yl)azetidin-3-ol” is a chemical compound with the IUPAC name 3-methyl-1-(2-pyrazinyl)-3-azetidinol . It has a molecular weight of 165.19 .
Synthesis Analysis
The synthesis of azetidines, including “3-Methyl-1-(pyrazin-2-yl)azetidin-3-ol”, is an important yet undeveloped research area . Azetidines are considered as amino acid surrogates and have potential in peptidomimetic and nucleic acid chemistry . They also possess important prospects in catalytic processes including Henry, Suzuki, Sonogashira and Michael additions .Molecular Structure Analysis
The InChI code for “3-Methyl-1-(pyrazin-2-yl)azetidin-3-ol” is 1S/C8H11N3O/c1-8(12)5-11(6-8)7-4-9-2-3-10-7/h2-4,12H,5-6H2,1H3 .Chemical Reactions Analysis
Azetidines, like “3-Methyl-1-(pyrazin-2-yl)azetidin-3-ol”, are excellent candidates for ring-opening and expansion reactions . They are also used in the Aza-Michael addition, a powerful and versatile method for constructing C–N bonds containing various highly functional organic compounds .Physical And Chemical Properties Analysis
“3-Methyl-1-(pyrazin-2-yl)azetidin-3-ol” is a solid compound .Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Properties
- Synthesis and Antibacterial Evaluation : Azetidinone derivatives have been synthesized and evaluated for their antimicrobial activities. Some compounds demonstrated promising antibacterial activities against bacterial strains such as Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa, indicating their potential as novel antibacterial agents (Chopde, Meshram, & Pagadala, 2012). Additionally, novel hydrazone derivatives bearing pyrimidinyl and pyrazolyl moieties showed significant antibacterial and antifungal activities, suggesting their utility in developing new antimicrobial agents (Kamal, Kumar, Bhardwaj, Kumar, & Aneja, 2015).
Anti-inflammatory Activity
- New Derivatives with Anti-inflammatory Effects : Certain azetidin-2-one derivatives were synthesized and demonstrated potent anti-inflammatory effects in comparison to the standard drug indomethacin. This suggests their potential application in developing new anti-inflammatory agents (Sharma, Maheshwari, & Bindal, 2013).
Antioxidant Properties
- Antioxidant Activity Evaluation : Some novel compounds, including azetidin-2-one derivatives, have been synthesized and evaluated for their antioxidant activities. Certain derivatives exhibited potent activities, highlighting their potential as antioxidants (Aziz, Shehab, Al-karmalawy, El-Farargy, & Abdellattif, 2021).
Potential for Cognitive Disorders Treatment
- Phosphodiesterase Inhibition for Cognitive Improvement : Research on 3-aminopyrazolo[3,4-d]pyrimidinones as phosphodiesterase 1 (PDE1) inhibitors has revealed promising results for the treatment of cognitive deficits associated with neurodegenerative and neuropsychiatric diseases. This demonstrates the potential of related compounds in improving cognition and treating related disorders (Li, Zheng, Zhao, Zhang, Yao, Zhu, et al., 2016).
Safety and Hazards
Wirkmechanismus
Biochemical Pathways
Similar compounds have been shown to inhibit the polymerisation of tubulin in vitro . This suggests that 3-Methyl-1-(pyrazin-2-yl)azetidin-3-ol may also interact with the microtubule network, but further studies are needed to confirm this.
Result of Action
Related compounds have shown antiproliferative activity and the ability to affect cell cycle progression
Eigenschaften
IUPAC Name |
3-methyl-1-pyrazin-2-ylazetidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-8(12)5-11(6-8)7-4-9-2-3-10-7/h2-4,12H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYSZWLBANDNNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C2=NC=CN=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(pyrazin-2-yl)azetidin-3-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


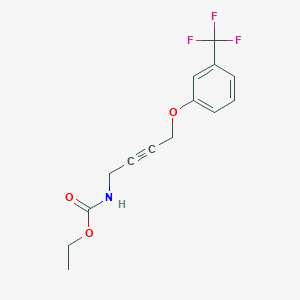
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide](/img/structure/B2884737.png)
![N-[3-[2-(4-methoxyphenyl)sulfonyl-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2884738.png)

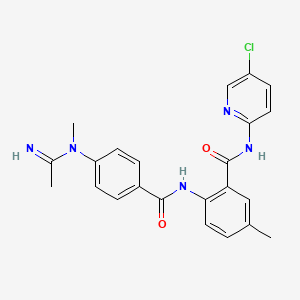
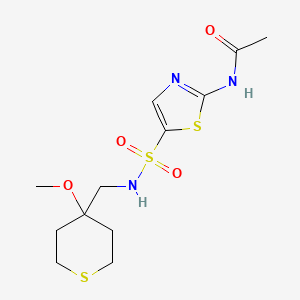

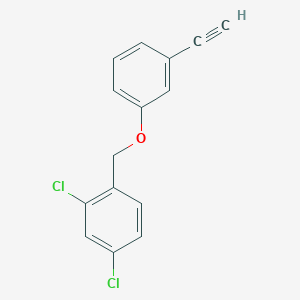
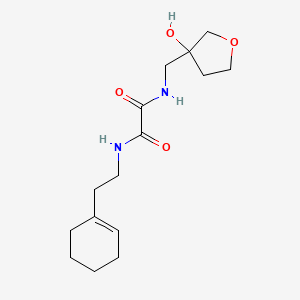
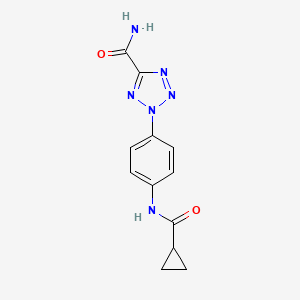
![4-fluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide](/img/structure/B2884752.png)
![(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(naphthalen-1-yl)acetamide](/img/structure/B2884753.png)
